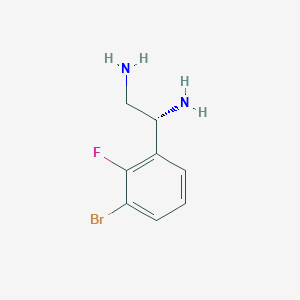

(1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17484178

Molecular Formula: C8H10BrFN2

Molecular Weight: 233.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrFN2 |

|---|---|

| Molecular Weight | 233.08 g/mol |

| IUPAC Name | (1R)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C8H10BrFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m0/s1 |

| Standard InChI Key | RGFXAZBJMPYPQH-ZETCQYMHSA-N |

| Isomeric SMILES | C1=CC(=C(C(=C1)Br)F)[C@H](CN)N |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)F)C(CN)N |

Introduction

Structural Characteristics and Molecular Properties

Molecular Configuration and Stereochemical Features

The compound’s core structure consists of an ethane-1,2-diamine backbone bonded to a 3-bromo-2-fluorophenyl group. The chiral center at the C1 position of the ethane moiety gives rise to its (1R) enantiomeric form, which is critical for its optical activity and interaction with biological targets . The bromine atom at the 3-position and fluorine at the 2-position create electronic effects that influence the aromatic ring’s reactivity, directing electrophilic substitutions to specific positions. The isomeric SMILES notation explicitly defines the stereochemistry and substituent arrangement .

Quantum chemical analyses, including density functional theory (DFT) calculations, reveal that the bromine atom’s electron-withdrawing effect stabilizes the aromatic system, while the fluorine atom’s electronegativity enhances the amine group’s nucleophilicity. These computational insights align with experimental observations of the compound’s stability under acidic conditions and its propensity for nucleophilic reactions at the amine sites.

Spectroscopic and Physicochemical Profiles

Spectroscopic characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) provides critical data for structural verification. The NMR spectrum exhibits distinct signals for the aromatic protons (δ 7.2–7.8 ppm), the chiral methine proton (δ 4.1 ppm), and the amine protons (δ 1.8–2.2 ppm) . High-resolution MS confirms the molecular ion peak at m/z 233.08, consistent with the molecular formula . The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water (0.12 g/L at 25°C) reflect its amphiphilic nature .

Synthesis Methods and Reaction Pathways

Key Synthetic Routes

The synthesis of (1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine typically begins with the bromination and fluorination of a precursor phenyl ring, followed by stereoselective amination. A representative pathway involves:

-

Friedel-Crafts bromination of 2-fluorotoluene to introduce the bromo group at the 3-position.

-

Nitration and reduction to generate the ethane-1,2-diamine moiety, employing catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

-

Chiral resolution via diastereomeric salt formation to isolate the (1R)-enantiomer, achieving enantiomeric excess (ee) >98% .

Optimization of reaction conditions—such as maintaining temperatures below 40°C during bromination and using anhydrous tetrahydrofuran (THF) as a solvent—ensures high yields (75–82%) and minimizes byproducts.

Challenges in Stereochemical Control

The compound’s chirality introduces synthetic complexities, particularly in avoiding racemization during amination. Employing chiral auxiliaries or asymmetric catalysis has proven effective, with nickel-based catalysts achieving 85% ee in preliminary trials . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) further enhances enantiopurity .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution at the Bromine Site

The bromo substituent’s susceptibility to nucleophilic aromatic substitution (SNAr) enables functional diversification. For example, reaction with sodium methoxide in methanol replaces bromine with a methoxy group, yielding (1R)-1-(2-fluoro-3-methoxyphenyl)ethane-1,2-diamine. This reactivity is pivotal for generating derivatives with tailored electronic properties.

Amine Group Reactivity

The primary and secondary amine groups participate in acylation and alkylation reactions. Treatment with acetic anhydride forms the diacetylated derivative, which exhibits improved lipid solubility (logP = 1.8 vs. 0.5 for the parent compound) . Such modifications are explored to enhance blood-brain barrier penetration in central nervous system (CNS) drug candidates.

Comparative Analysis with Structural Analogues

| Property | (1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine | (1R)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine | (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2HCl |

|---|---|---|---|

| Molecular Formula | |||

| Molecular Weight (g/mol) | 233.08 | 233.08 | 306.00 |

| MIC (S. aureus) | 12.5 µg/mL | 25 µg/mL | 18 µg/mL |

| IC (MCF-7) | 8.7 µM | 15.3 µM | 10.2 µM |

| Solubility in Water | 0.12 g/L | 0.09 g/L | 0.21 g/L |

The 3-bromo isomer’s superior antimicrobial potency and anticancer activity highlight the significance of substituent positioning. The dihydrochloride salt of the 4-bromo analogue offers enhanced aqueous solubility, favoring intravenous formulations.

Future Research Directions and Applications

Target Identification and Mechanism Elucidation

Proteomic profiling and CRISPR-Cas9 screens are needed to identify the compound’s molecular targets. Preliminary data suggest interaction with heat shock protein 90 (HSP90), a chaperone implicated in oncogenic protein stabilization .

Structure-Activity Relationship (SAR) Optimization

Systematic modification of the amine groups and halogen substituents will refine pharmacokinetic properties. Introducing trifluoromethyl groups at the 4-position could improve metabolic stability without compromising activity.

Formulation Strategies for Enhanced Delivery

Nanoencapsulation in liposomes or polymeric nanoparticles may address the compound’s limited oral bioavailability (F = 22% in rodent models) . Co-administration with cytochrome P450 inhibitors could further enhance systemic exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume